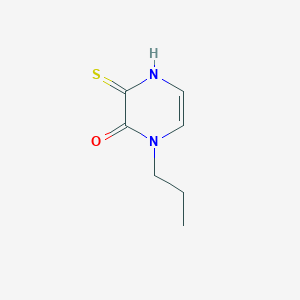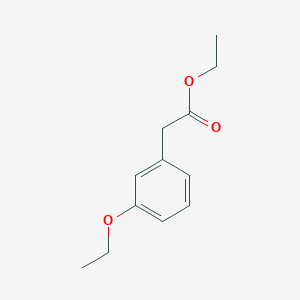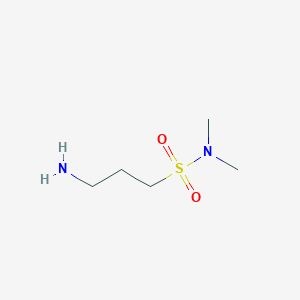
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol, which forms the core benzoxazine structure.
Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent under controlled conditions.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Cyclization: The final step involves cyclization to form the benzoxazine ring. This is typically achieved through a condensation reaction between the aminophenol derivative and a suitable carbonyl compound, such as phthalic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
科学的研究の応用
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the methyl group at the 8th position.
8-Methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the bromine atom at the 6th position.
6-Chloro-8-methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC名 |
6-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
InChIキー |
IHPKGISNXMRMIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)

![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
